molecular formula C16H19BrN2O3 B11626141 Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11626141
M. Wt: 367.24 g/mol
InChI Key: MLAYXZSHEIGQFZ-UHFFFAOYSA-N
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Description

Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a tetrahydropyrimidine ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a bromophenyl ketone with an appropriate amine, followed by cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Bromophenyl oxides.

    Reduction: Alcohol derivatives of the tetrahydropyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the tetrahydropyrimidine ring can modulate biological activity. The compound may inhibit key enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butan-2-yl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butan-2-yl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the bromophenyl group in Butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-4-9(2)22-15(20)13-10(3)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-9,14H,4H2,1-3H3,(H2,18,19,21)

InChI Key

MLAYXZSHEIGQFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C

Origin of Product

United States

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